

# 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone CAS number 60965-26-6

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## Compound of Interest

Compound Name:	2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Cat. No.:	B1200782

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An In-depth Technical Guide to **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** (CAS: 60965-26-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone**, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its applications in research and development, and presents its safety and handling information.

## Chemical Identity and Properties

**2-Bromo-1-(2,4-dimethoxyphenyl)ethanone**, also known as 2,4-Dimethoxyphenacyl bromide, is an organic compound featuring a substituted aromatic ring, a ketone, and a reactive bromine atom.<sup>[1]</sup> The presence of the  $\alpha$ -bromo ketone functional group makes it a valuable reagent for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.<sup>[2]</sup> The two electron-donating methoxy groups on the phenyl ring influence its reactivity and stability.<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	60965-26-6 <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>3</sub> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Molecular Weight	259.10 g/mol <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a>
IUPAC Name	2-bromo-1-(2,4-dimethoxyphenyl)ethanone <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[12]</a>
Synonyms	2-Bromo-2',4'-dimethoxyacetophenone, 2,4-Dimethoxyphenacyl bromide <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a>
InChI Key	PKVBZABQCCQHLD-UHFFFAOYSA-N <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[11]</a> <a href="#">[12]</a>

| Canonical SMILES | COC1=CC=C(C(=O)CBr)C(OC)=C1[\[6\]](#)[\[11\]](#)[\[12\]](#) |

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	<b>White to brown crystalline powder</b>	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[12]</a>
Melting Point	101-105 °C	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[12]</a>
Purity	≥97.0% to 98%	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[12]</a>

| Solubility | Soluble in organic solvents [\[1\]](#)[\[13\]](#) |

## Experimental Protocols

The following section details a common laboratory-scale synthesis for  $\alpha$ -bromo ketones, adapted for the preparation of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone**.

## Synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

This protocol is based on the bromination of the corresponding acetophenone. A similar procedure involves the reaction of 4-methoxyacetophenone with cupric bromide.[14]

Objective: To synthesize **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** from 2,4-dimethoxyacetophenone.

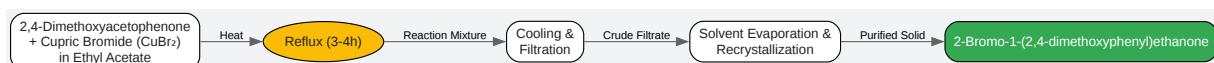
#### Materials:

- 2,4-dimethoxyacetophenone
- Cupric Bromide ( $\text{CuBr}_2$ )
- Ethyl Acetate
- Chloroform/Dichloromethane (for extraction/recrystallization)
- Reflux apparatus
- Magnetic stirrer and heat source
- Filtration apparatus (Büchner funnel)
- Rotary evaporator

#### Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 2,4-dimethoxyacetophenone in a suitable solvent such as ethyl acetate.
- Addition of Brominating Agent: Add 1.5 equivalents of cupric bromide to the solution.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for approximately 3-4 hours.[14]
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate of copper(I) bromide will form.

- Filtration: Filter the cooled mixture to remove the solid byproducts. Wash the solid with a small amount of fresh ethyl acetate.
- Purification: Combine the filtrates and evaporate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate or an ethanol/water mixture) to yield the final product as a crystalline solid.[14]
- Characterization: Confirm the structure and purity of the resulting **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** using techniques such as  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and melting point analysis.



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Caption: Workflow for the synthesis of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone**.

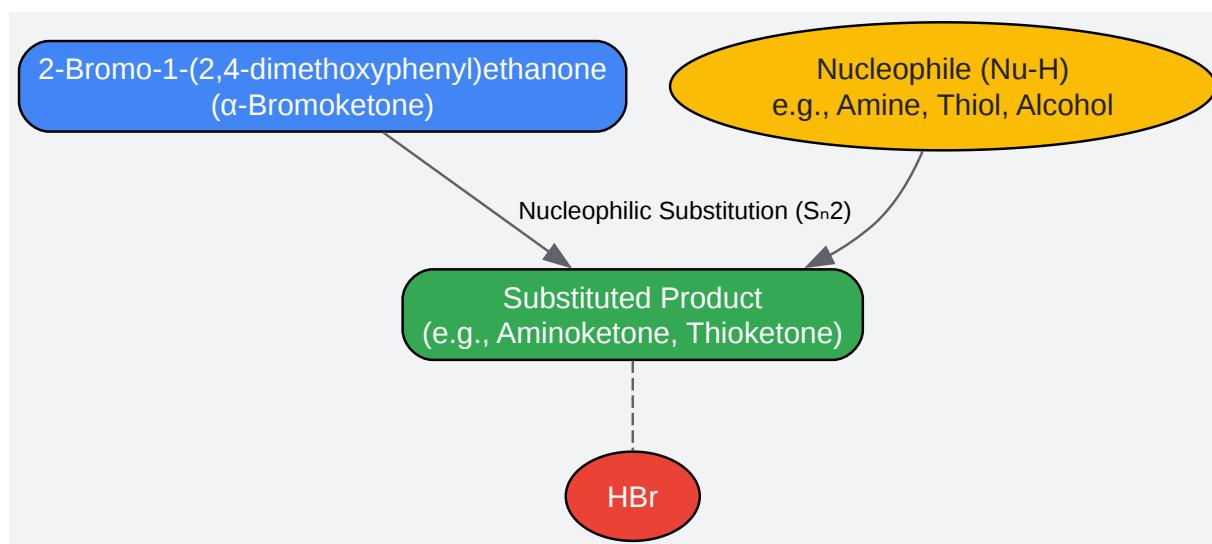
## Applications in Research and Drug Development

**2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** is a key building block in organic synthesis and medicinal chemistry.[1][13] Its utility stems from the high reactivity of the  $\alpha$ -bromo group, which readily undergoes substitution with various nucleophiles.

### Key Application Areas:

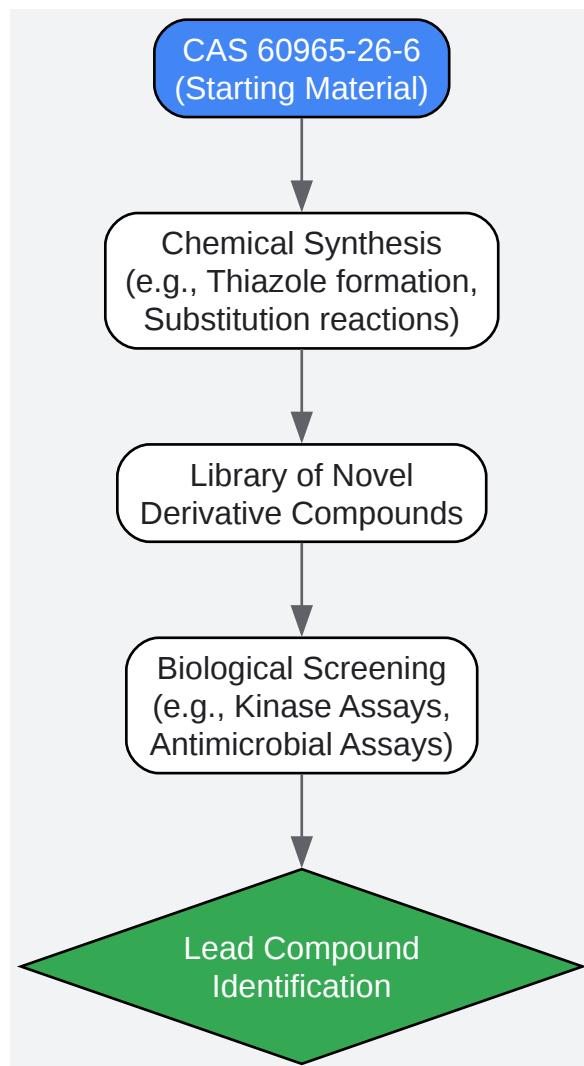
- Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic value. Derivatives of similar brominated phenolic compounds have been investigated for antimicrobial, anticancer, and anti-inflammatory activities.[13]
- Heterocyclic Synthesis: The compound is an important intermediate for synthesizing substituted thiazoles and other heterocyclic systems, which are core structures in many pharmacologically active compounds.[14]

- Kinase Inhibitor Development: The  $\alpha$ -bromoketone moiety is a feature in some classes of enzyme inhibitors. As a reactive electrophile, it can form covalent bonds with nucleophilic residues (e.g., cysteine) in the active sites of enzymes like protein kinases, which are significant targets in oncology research.[2]
- Agrochemical Research: Its structural motifs suggest potential use in the development of novel agrochemicals.[1]



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Caption: General pathway for nucleophilic substitution reactions.



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Caption: Role as a building block in the drug discovery process.

## Safety and Handling

**2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** is classified as an irritant and requires careful handling to avoid exposure.[\[15\]](#)

Table 3: Hazard and Safety Information

Category	Information
GHS Classification	<b>Skin Corrosion/Irritation (Category 1A, 1B, 1C), Serious Eye Damage/Irritation (Category 1)</b> <a href="#">[15]</a>
Hazard Statements	H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. <a href="#">[15]</a>
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. <a href="#">[15]</a>
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. <a href="#">[15]</a>
First Aid	In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure. <a href="#">[15]</a>

| Storage | Keep in suitable, closed containers for disposal.[\[15\]](#) |

This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) or hands-on laboratory training. Always consult the latest SDS before handling this chemical.

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